N-Fmoc-DL-isovaline

Description

The exact mass of the compound N-Fmoc-DL-isovaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Fmoc-DL-isovaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-DL-isovaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

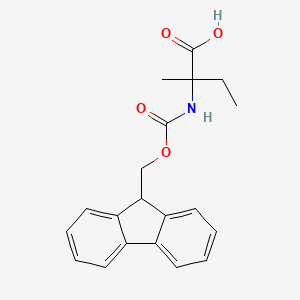

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160885-93-8 |

Source

|

| Record name | 2-(amino)-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Conformational Constraints: The Technical Guide to N-Fmoc-DL-Isovaline in Peptide Design

Executive Summary

This technical guide analyzes the utility of N-Fmoc-DL-isovaline (Fmoc-Iva-OH) as a critical tool in peptidomimetic design. Unlike canonical amino acids, isovaline is a

This document serves as an operational manual for researchers utilizing the racemic N-Fmoc-DL-isovaline reagent. It addresses the specific synthetic challenges posed by steric hindrance and outlines the strategic application of this residue in developing metabolically stable peptide therapeutics.

Part 1: Structural Mechanics & Stereochemical Implications

The -Tetrasubstitution Effect

Isovaline (Iva) is structurally homologous to

-

Canonical Residues (e.g., Ala, Val): Possess a hydrogen atom at

, allowing significant rotational freedom ( -

Isovaline: The ethyl/methyl disubstitution restricts the

space to a narrow region, energetically favoring helical conformations.

Table 1: Comparative Structural Properties

| Property | L-Valine | Aib (Achiral) | DL-Isovaline |

| Side Chain | Isopropyl | Methyl | Ethyl |

| Trisubstituted (H, R, N) | Tetrasubstituted (Me, Me, N) | Tetrasubstituted (Me, Et, N) | |

| Conformational Bias | Strong | ||

| Proteolytic Stability | Low | High | Very High |

The "DL" Factor: Managing Chirality

The reagent N-Fmoc-DL-isovaline is a racemic mixture of the (R) and (S) enantiomers.

-

Technical Warning: When coupling DL-Iva to a peptide chain containing other chiral centers (e.g., L-Ala), you will generate diastereomers (peptides with L-L-L and L-D-L sequences). These will have distinct physical properties (HPLC retention times) and biological activities.

-

Strategic Use:

-

Combinatorial Libraries: Use DL-Iva to simultaneously screen both stereoisomers for binding affinity.

-

Membrane Disruptors: In antimicrobial peptides (peptaibols), the amphipathicity often matters more than specific chirality; the racemate may be cost-effective.

-

Resolution: If a specific isomer is required, diastereomers must be separated via HPLC post-synthesis.

-

Part 2: Synthetic Methodology (SPPS)

The introduction of N-Fmoc-DL-isovaline into a peptide sequence is non-trivial. The same steric bulk that provides metabolic stability hinders the nucleophilic attack of the amino group during coupling. Standard DIC/HOBt protocols will fail , resulting in deletion sequences.

Optimized Coupling Protocol

Objective: Achieve >99% coupling efficiency for sterically hindered Fmoc-Iva-OH.

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization of neighboring residues (though Iva itself cannot racemize via oxazolone formation due to the lack of an

-proton). -

Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for 30 mins.

-

Deprotection: 20% Piperidine in DMF (

min). Washngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Activation (The Critical Step):

-

Dissolve 4.0 equivalents of N-Fmoc-DL-isovaline.

-

Add 3.9 equivalents of HATU.

-

Add 8.0 equivalents of DIPEA.

-

Note: Pre-activate for exactly 30 seconds before adding to resin.

-

-

Coupling:

-

Method A (Microwave - Recommended): React at

for 10 minutes (25W). -

Method B (Room Temp): React for 2 hours. Double couple (repeat step 3-4) is mandatory if not using microwave.

-

-

Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Visualization of Synthetic Logic

Figure 1: Optimized SPPS workflow for sterically hindered amino acids like Isovaline. Note the emphasis on HATU activation and potential recoupling.

Part 3: Functional Utility in Drug Design

Proteolytic Stability

The primary driver for incorporating Iva is to extend the half-life of peptide drugs.

-

Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) require access to the peptide bond and a specific conformation to catalyze hydrolysis. The steric bulk of the ethyl/methyl group at

physically blocks the active site of the enzyme. -

Data: Peptides containing Iva/Aib residues often show half-lives (

) in serum measured in hours or days, compared to minutes for their alanine-containing counterparts.

Helical Induction ( -Helix)

While

-

Isovaline strongly promotes the

-helix ( -

This tighter winding is crucial for designing antimicrobial peptides (AMPs) that insert into bacterial membranes as "barrels" or pores.

Visualization of Conformational Restriction

Figure 2: The mechanistic pathway of helical induction via C-alpha tetrasubstitution.

Part 4: Case Studies & Applications

Peptaibols (Antimicrobial)

Naturally occurring peptides like Alamethicin contain high percentages of Aib and Isovaline. These residues create a rigid helical rod that acts as a voltage-gated ion channel in fungal/bacterial membranes. Researchers use synthetic Fmoc-DL-Iva to mimic this activity, creating robust antibiotics that resist host degradation.

Neuroactive Analogues

Isovaline itself acts as a non-opioid analgesic by modulating GABA_B receptors. When incorporated into neuroactive peptides (e.g., Enkephalin analogues), it serves a dual purpose:

-

Receptor Fit: Locking the pharmacophore into the bioactive conformation.

-

BBB Crossing: The increased lipophilicity (hydrophobic side chains) aids in blood-brain barrier penetration.

References

-

De Zotti, M., et al. (2012).[1] "Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment." Biopolymers. [Link][1]

-

Formaggio, F., et al. (2011). "(R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure."[2] Biopolymers. [Link]

-

Maclean, M.A., et al. (2011). "Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models." Epilepsia. [Link]

-

Pellegrini, M., et al. (2017). "Design of Stable

-Helical Peptides and Thermostable Proteins." Acta Naturae. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Engineering Helical Peptide Structures with N-Fmoc-DL-Isovaline

Abstract

The precise control of peptide secondary structure is a cornerstone of modern chemical biology and drug discovery. Helical peptides, in particular, are crucial for mimicking protein domains involved in protein-protein interactions (PPIs), which are implicated in numerous disease pathways.[1] This guide provides an in-depth exploration of N-Fmoc-DL-isovaline, a Cα-tetrasubstituted, non-proteinogenic amino acid, as a powerful tool for inducing and stabilizing helical conformations in synthetic peptides. We will detail the mechanistic principles behind its helicogenic properties, provide comprehensive, field-tested protocols for its incorporation via Fmoc-based solid-phase peptide synthesis (SPPS), and outline the essential analytical techniques for the structural characterization of the resulting peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sterically constrained amino acids to design next-generation peptide-based therapeutics and research tools.

Introduction: The Strategic Value of Helical Peptides and the Role of Isovaline

The α-helix is one of the most fundamental and prevalent secondary structures in proteins. Peptides that adopt a stable helical conformation are of immense interest as they can mimic the structure of one partner in a protein-protein interaction, thereby acting as competitive inhibitors.[1] However, short, linear peptides are often conformationally flexible in solution and lack a stable secondary structure, which limits their biological activity.

To overcome this challenge, chemists have employed various strategies to pre-organize peptides into helical structures. One of the most effective methods is the incorporation of non-proteinogenic amino acids that sterically constrain the peptide backbone. Among these, Cα-tetrasubstituted amino acids are particularly potent helix inducers.

1.1. Introducing N-Fmoc-DL-Isovaline: A Versatile Helical Inducer

N-Fmoc-DL-isovaline (Iva) is a derivative of the non-proteinogenic amino acid isovaline, protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in standard solid-phase peptide synthesis (SPPS).[2][3] Isovaline is structurally similar to the more widely known α-aminoisobutyric acid (Aib), another potent helicogenic amino acid.[4][5] The key feature of both is the presence of two substituents on the α-carbon, which severely restricts the available conformational space of the peptide backbone.

| Property | N-Fmoc-DL-isovaline |

| CAS Number | 160885-93-8 |

| Molecular Formula | C20H21NO4 |

| Molecular Weight | 339.39 g/mol |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid |

| Appearance | Off-white solid |

| Storage | 0-8 °C |

Table 1: Physicochemical Properties of N-Fmoc-DL-isovaline.[6]

1.2. The Mechanistic Basis of Helix Induction

The conformational flexibility of a peptide backbone is largely defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. In standard proteinogenic amino acids (with the exception of glycine), the presence of a single side chain at the Cα position allows for a relatively broad range of allowed φ/ψ angles, as depicted in a Ramachandran plot.

The introduction of a Cα-tetrasubstituted amino acid like isovaline, with both a methyl and an ethyl group at the Cα position, creates significant steric hindrance. This dramatically limits the possible φ and ψ angles to a narrow region of the Ramachandran plot that corresponds almost exclusively to helical conformations (both right-handed and left-handed). This steric constraint forces the peptide chain to adopt a helical turn at the position of the isovaline residue, effectively nucleating or stabilizing a helical structure.[4][5] Unlike the achiral Aib, isovaline is chiral, occurring as (S)- or (R)-enantiomers, which can be used to further fine-tune helical preference and biological interactions.[4]

Caption: Steric hindrance in Isovaline restricts backbone rotation, promoting helicity.

Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Fmoc-DL-Isovaline

The incorporation of N-Fmoc-DL-isovaline into a peptide sequence is readily achieved using standard Fmoc/tBu SPPS protocols.[7] However, due to the steric bulk of this amino acid, certain steps require optimization to ensure efficient coupling and prevent deletions in the target sequence.

2.1. Materials and Reagents

-

Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide), pre-loaded or loaded with the first amino acid.[8]

-

Amino Acids: N-Fmoc-DL-isovaline and other standard N-Fmoc protected amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt).

-

Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[9]

-

Coupling Reagents:

-

Activator: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is often preferred for sterically hindered couplings.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM, Isopropanol.

-

Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / Ethanedithiol, 82.5:5:5:5:2.5 v/v) or a similar TFA-based cocktail appropriate for the peptide's side-chain protecting groups.

-

Precipitation/Washing: Cold diethyl ether.

2.2. SPPS Workflow

The synthesis is performed in a reaction vessel with a frit, allowing for filtration and washing of the resin-bound peptide. The process consists of iterative cycles of deprotection and coupling.[10][11]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Initial Deprotection: If starting with a pre-loaded resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the N-Fmoc-amino acid (3-5 equivalents relative to resin loading) with an equivalent amount of HCTU/HATU and 2 equivalents of DIPEA in DMF. Allow to react for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 45-90 minutes. For N-Fmoc-DL-isovaline, a longer coupling time (e.g., 2 hours) or a double coupling (repeating the coupling step with fresh reagents) is highly recommended to ensure complete reaction.

-

Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Final Wash: Wash the resin thoroughly with DMF, then DCM, and dry the resin under vacuum.

2.3. Peptide Cleavage and Purification

-

Cleavage: Add the appropriate TFA cleavage cocktail to the dried resin and allow it to react for 2-4 hours at room temperature.

-

Precipitation: Filter the cleavage mixture to separate the resin, and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

-

Purification: Dry the crude peptide pellet. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Analytical Characterization of Helical Peptides

Confirming the desired helical conformation is a critical step. A combination of spectroscopic techniques is typically employed.

3.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the most common method for rapidly assessing the secondary structure of peptides in solution.[12][13] The technique measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone.

-

α-Helical Structures: Exhibit a characteristic CD spectrum with two negative minima at approximately 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive maximum around 190-195 nm (π→π* perpendicular transition).[13][14]

-

3_10-Helical Structures: Often show a more intense n→π* band at ~220 nm compared to the π→π* band at ~205 nm.

-

Random Coil: Characterized by a strong negative band near 200 nm.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | (+) ~192, (-) ~208, (-) ~222 |

| 3_10-Helix | (+) ~190, (-) ~205, (-) ~220 |

| Random Coil | (-) ~198-200 |

Table 2: Characteristic Far-UV CD signals for different peptide secondary structures.[12][13][15][16]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information in solution.[17][18] For helical peptides, key diagnostic features include:

-

Short-range Nuclear Overhauser Effects (NOEs): Strong sequential dαN(i, i+1) NOEs and the presence of dNN(i, i+1) NOEs are characteristic of helical structures.[19]

-

Chemical Shifts: CαH protons in helical regions often exhibit upfield shifts compared to random coil values.

-

Hydrogen Bonding: Slowly exchanging amide protons, indicative of their involvement in intramolecular hydrogen bonds (i→i+4 for α-helices, i→i+3 for 3_10-helices), can be detected in H-D exchange experiments.

3.3. X-ray Crystallography

For obtaining definitive, atomic-resolution 3D structures, X-ray crystallography is the gold standard.[20] This requires the successful crystallization of the peptide, which can be challenging but provides unambiguous proof of the helical conformation and detailed information about its geometry.[21][22][23]

Applications in Research and Drug Development

The ability to engineer stable helical peptides using N-Fmoc-DL-isovaline opens up numerous possibilities:

-

Inhibitors of Protein-Protein Interactions (PPIs): Many disease-related PPIs are mediated by one protein presenting a helical domain to a binding cleft on another. Isovaline-stabilized peptides can mimic this domain and act as potent and specific inhibitors.[1]

-

Antimicrobial Peptides (AMPs): The antimicrobial activity of many natural AMPs is dependent on their ability to form an amphipathic α-helix. Incorporating isovaline can enhance the stability and, consequently, the potency of synthetic AMPs.[24]

-

Cell-Penetrating Peptides (CPPs): Helicity is a key feature for some CPPs. Stabilizing this conformation can improve their cell-entry efficiency for drug delivery applications.[25][26]

-

Biomaterials: Self-assembling peptides that form coiled-coils or other helical structures are being developed for applications in tissue engineering and nanotechnology.[27]

Conclusion

N-Fmoc-DL-isovaline is a highly effective building block for the rational design and synthesis of helical peptides. Its Cα-tetrasubstituted nature provides a powerful steric constraint that reliably induces and stabilizes helical secondary structures. By following the optimized SPPS protocols and employing standard analytical techniques as detailed in this guide, researchers can confidently incorporate isovaline to create structurally well-defined peptides for a wide array of applications, from fundamental biological studies to the development of novel peptide-based therapeutics.

References

- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).

- De Zotti, M., Biondi, B., Crisma, M., et al. Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Biopolymers, 98(1), 36-49 (2012).

- AAPPTec. Planning a Peptide Synthesis.

- Leggio, A., Liguori, A., Perri, F., et al. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate.

- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- AChemBlock. N-Fmoc-DL-isovaline 97%.

- Dougherty, P.G., Qian, Z., Pei, D. Stabilized Helical Peptides: A Strategy to Target Protein–Protein Interactions. Med. Chem. Commun., 5(9), 1242-1248 (2014).

- Słomińska, M., Sikorska, E., Karczyński, F., & Rodziewicz-Motowidło, S. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 117(33), 9631-9639 (2013).

- LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Słomińska, M., Sikorska, E., Karczyński, F., & Rodziewicz-Motowidło, S. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 117(33), 9631-9639 (2013).

- ResearchGate. NMR of peptides. (2014).

- Lim, Y. B., & Lee, E. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 22(10), 1699 (2017).

- Urayama, K., et al. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6599-6605 (2018).

- Hart, L. R., & Shoulders, M. D. α-Helical Coiled Coil Peptide Materials for Biomedical Applications. Biomacromolecules, 17(11), 3457-3470 (2016).

- Crisma, M., et al. Helix Conformation with NMR Spectroscopy: NMR and X-ray Diffraction Structural Analysis of a Fully-Developed 310-Helical Peptide Standard. Journal of the American Chemical Society, 121(14), 3291-3296 (1999).

- Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service.

- Gyros Protein Technologies. Solid-Phase Peptide Synthesis (SPPS) in Research & Development.

- Rohl, C. A., & Baldwin, R. L. Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 94(7), 2990-2994 (1997).

- Jungong, A. C., et al. Theoretical Circular Dichroism Spectra of the α-Helical Protein Calexitin with the Dipole Interaction Model Including the n-π Transition*. UND Scholarly Commons.

- Słomińska, M., Sikorska, E., Karczyński, F., & Rodziewicz-Motowidło, S. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PubMed. (2013).

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. (2023).

- Urayama, K., et al. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6599-6605 (2018).

- Taylor & Francis. 2-Aminoisobutyric acid – Knowledge and References.

- Coin, I., Beyermann, M., & Bienert, M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256 (2007).

- Glavin, D. P., & Dworkin, J. P. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492 (2009).

- BroadPharm. Peptides in Therapeutic Applications. (2024).

- Wikipedia. X-ray crystallography.

- University of Warwick. Peptide NMR.

- Słomińska, M., Sikorska, E., Karczyński, F., & Rodziewicz-Motowidło, S. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PubMed. (2013).

- Avitabile, C., et al. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(1), 125-135 (2017).

- Diaz-Rodriguez, V., & Distefano, M. D. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1729, 131-147 (2018).

- Chen, Y. H., et al. Optimized Zebrafish AP2M1A-Derived Decapeptide AP10RW with Robust Stability Suppresses Multidrug-Resistant Bacteria. International Journal of Molecular Sciences, 25(2), 1083 (2024).

- Eisenberg, D., et al. The design, synthesis, and crystallization of an alpha-helical peptide. Proteins: Structure, Function, and Bioinformatics, 1(1), 16-22 (1986).

- Jia, X., et al. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of the American Chemical Society, 141(30), 11843-11848 (2019).

- Carter, J. White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies. Helix BioStructures.

Sources

- 1. Stabilized Helical Peptides: A Strategy to Target Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 4. Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. achemblock.com [achemblock.com]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. commons.und.edu [commons.und.edu]

- 15. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. researchgate.net [researchgate.net]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The design, synthesis, and crystallization of an alpha-helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. α-Helical Coiled Coil Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cleavage and Final Deprotection of Peptides Containing Isovaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge of Isovaline

Isovaline (Iva), a non-proteinogenic Cα-tetrasubstituted α-amino acid, is a critical component in a variety of synthetic and naturally occurring peptides, most notably the peptaibiotic class of antibiotics.[1] Its unique structural feature, a quaternary α-carbon, imparts significant conformational rigidity to the peptide backbone, often inducing helical secondary structures. While this property is highly desirable for designing peptides with enhanced metabolic stability and specific secondary structures, it also presents a formidable challenge during the final stages of solid-phase peptide synthesis (SPPS): the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

The steric hindrance imposed by the Cα-tetrasubstituted nature of isovaline significantly impacts the kinetics of acid-catalyzed hydrolysis of the adjacent peptide bonds.[2][3] This can lead to incomplete cleavage from the resin or incomplete deprotection of neighboring amino acid residues under standard conditions, resulting in lower yields and purification difficulties. This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the cleavage and final deprotection of isovaline-containing peptides. We will delve into the mechanistic basis of these difficulties, compare various cleavage strategies, and provide detailed, field-proven protocols to ensure the successful isolation of your target peptide.

Mechanistic Insights: Why Isovaline Presents a Cleavage Hurdle

The final cleavage and deprotection in Fmoc-based SPPS is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[4] This process involves the protonation of the ester linkage to the resin and the acid-labile side-chain protecting groups, followed by nucleophilic attack, leading to their removal. The rate of this acid-catalyzed hydrolysis is highly sensitive to the steric environment around the scissile bond.

In the case of isovaline, the presence of two alkyl groups on the α-carbon creates a sterically crowded environment. This hinders the approach of the acid and nucleophiles to the adjacent peptide bonds, thereby slowing down the cleavage kinetics. Consequently, standard cleavage protocols that are effective for peptides composed of proteinogenic amino acids may prove insufficient for those containing isovaline. Incomplete cleavage can manifest as the desired peptide remaining attached to the resin or as the persistence of side-chain protecting groups on neighboring residues.

dot graph CleavageMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Peptide_Resin [label="Peptide-Resin Complex\n(with Isovaline)"]; TFA [label="TFA (Trifluoroacetic Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\nEster Linkage"]; Steric_Hindrance [label="Steric Hindrance\nfrom Isovaline", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Slow_Kinetics [label="Slow Cleavage\nKinetics"]; Incomplete_Cleavage [label="Incomplete Cleavage\n& Deprotection", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleaved_Peptide [label="Cleaved & Deprotected\nPeptide"];

Peptide_Resin -> Protonation [label="Addition of"]; TFA -> Protonation; Protonation -> Slow_Kinetics; Steric_Hindrance -> Slow_Kinetics [label="causes"]; Slow_Kinetics -> Incomplete_Cleavage [label="can lead to"]; Slow_Kinetics -> Cleaved_Peptide [label="with extended time/\noptimized conditions"]; } . Diagram 1: The Impact of Isovaline's Steric Hindrance on Cleavage Kinetics.

Comparative Analysis of Cleavage Strategies

Given the challenges posed by isovaline, a careful selection of the cleavage strategy is paramount. The two most common strong acid cleavage reagents are Trifluoroacetic Acid (TFA) and Hydrogen Fluoride (HF).

-

Trifluoroacetic Acid (TFA): TFA is the most widely used reagent for final cleavage in Fmoc SPPS due to its effectiveness and relatively lower hazard profile compared to HF.[1][4] For isovaline-containing peptides, standard TFA protocols often need to be modified, typically by extending the reaction time or increasing the temperature. However, prolonged exposure to strong acid can lead to side reactions, such as the degradation of sensitive amino acids.[5]

-

Hydrogen Fluoride (HF): HF is a much stronger acid than TFA and is often employed in Boc-based SPPS.[6] It can be more effective in cleaving sterically hindered peptide bonds. However, HF is extremely hazardous and requires specialized equipment for its safe handling.[4] The "low-high" HF procedure can be advantageous, where a lower concentration of HF is first used to remove more labile protecting groups, followed by a higher concentration for the final cleavage.

-

Milder Acidolysis Conditions: For peptides that are particularly sensitive to strong acid conditions, or when using highly acid-labile resins like 2-chlorotrityl chloride resin, milder cleavage cocktails can be employed.[3][6][7] These often involve using a lower concentration of TFA in a solvent such as dichloromethane (DCM), or employing reagents like hexafluoroisopropanol (HFIP) in DCM.[8] While these conditions are less likely to cause acid-sensitive side reactions, they may require significantly longer reaction times to achieve complete cleavage of isovaline-containing peptides.

The Critical Role of Scavengers

During acid-catalyzed cleavage, protective groups are removed as reactive carbocations. These electrophilic species can re-attach to nucleophilic residues in the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired side products.[9] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations.

For isovaline-containing peptides, where extended cleavage times may be necessary, the role of scavengers is even more critical. The choice of scavengers depends on the amino acid composition of the peptide.

| Scavenger | Target Residues/Protecting Groups | Typical Concentration | Notes |

| Triisopropylsilane (TIS) | Trityl (Trt), Pbf, tBu groups | 2.5 - 5% | A very effective carbocation scavenger. |

| Water | t-Butyl (tBu) groups | 2.5 - 5% | Helps to hydrolyze t-butyl cations. |

| 1,2-Ethanedithiol (EDT) | Trityl (Trt) groups, prevents tryptophan alkylation | 2.5% | Malodorous but highly effective. |

| Thioanisole | Arg(Mtr/Pmc/Pbf), prevents methionine oxidation | 5% | Often used in combination with other scavengers. |

| Phenol | Arg(Pmc/Pbf), protects tryptophan and tyrosine | 5% | Can cause side reactions with some peptides. |

Table 1: Common Scavengers and Their Applications in Peptide Cleavage.

Recommended Protocols

Based on extensive literature review and practical experience, we recommend the following protocols for the cleavage and deprotection of isovaline-containing peptides. It is always advisable to perform a small-scale trial cleavage to optimize conditions for a specific peptide.

Protocol 1: Extended TFA Cleavage (Standard Approach)

This protocol is suitable for most isovaline-containing peptides synthesized on standard acid-labile resins (e.g., Rink Amide, Wang).

Materials:

-

Peptide-resin (dried under vacuum)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel with a sintered glass filter

Procedure:

-

Place the dry peptide-resin in the reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional swirling for 4-6 hours. For peptides with multiple isovaline residues or particularly hindered sequences, the cleavage time may need to be extended up to 8 hours.

-

Monitor the cleavage progress by taking a small aliquot of the resin, washing it thoroughly, and analyzing the peptide by HPLC-MS.

-

Once the cleavage is complete, filter the TFA solution into a centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HFIP/DCM Cleavage (Mild Approach for Sensitive Peptides)

This protocol is recommended for peptides containing acid-sensitive modifications or for those synthesized on hyper-acid-labile resins like 2-chlorotrityl chloride resin.[8]

Materials:

-

Peptide-resin (dried under vacuum)

-

Cleavage Cocktail: 30% Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM) (v/v)

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel with a sintered glass filter

Procedure:

-

Place the dry peptide-resin in the reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

-

Monitor the cleavage progress as described in Protocol 1.

-

Filter the cleavage solution into a centrifuge tube.

-

Wash the resin with fresh DCM and combine the filtrates.

-

Concentrate the solution under reduced pressure to remove the majority of the DCM and HFIP.

-

Precipitate the peptide by adding cold diethyl ether.

-

Isolate and dry the peptide as described in Protocol 1.

dot graph ExperimentalWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Dry Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_cocktail [label="Add Cleavage Cocktail\n(TFA or HFIP/DCM)"]; reaction [label="Reaction at Room Temperature\n(Extended Time for Iva)"]; monitoring [label="Monitor Cleavage\n(HPLC-MS)"]; filtration [label="Filter to Separate\nResin"]; precipitation [label="Precipitate Peptide\nwith Cold Ether"]; wash [label="Wash Peptide Pellet"]; dry [label="Dry Peptide"]; end [label="End: Purified Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> add_cocktail; add_cocktail -> reaction; reaction -> monitoring; monitoring -> filtration [label="Cleavage Complete"]; monitoring -> reaction [label="Incomplete"]; filtration -> precipitation; precipitation -> wash; wash -> dry; dry -> end; } . Diagram 2: General Experimental Workflow for Cleavage of Isovaline-Containing Peptides.

Troubleshooting and Key Considerations

-

Incomplete Cleavage: If HPLC-MS analysis shows a significant amount of peptide still attached to the resin, extend the cleavage time. For TFA-based cleavage, a slight increase in temperature (e.g., to 30-40°C) can be considered, but this should be done with caution as it can increase the risk of side reactions.

-

Side Product Formation: The presence of unexpected masses in the MS spectrum may indicate side reactions. Ensure that the appropriate scavengers are used for the specific amino acid sequence of your peptide.

-

Peptide Solubility: After precipitation, some isovaline-containing peptides may be difficult to dissolve. It is recommended to dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or aqueous acetonitrile with a small amount of TFA) for purification by HPLC.[9]

-

Safety: Always handle strong acids like TFA and HF in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[4]

Conclusion

The successful cleavage and deprotection of isovaline-containing peptides require a departure from standard protocols due to the significant steric hindrance imparted by this Cα-tetrasubstituted amino acid. By understanding the mechanistic challenges and employing optimized conditions, such as extended reaction times and the appropriate use of scavengers, researchers can achieve high yields of their target peptides. The protocols provided in this application note offer a robust starting point for navigating the complexities of working with isovaline and unlocking the potential of these unique and valuable biomolecules.

References

-

De Zotti, M., Biondi, B., Crisma, M., U. Hjørringgaard, C., Berg, A., Brückner, H., & Toniolo, C. (2012). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Biopolymers, 98(1), 36–49. [Link]

-

Kocsis, L., Ruff, F., & Orosz, G. (2006). The Effect of Peptide Length on the Cleavage Kinetics of 2-chlorotrityl Resin-Bound Ethers. Journal of Peptide Science, 12(6), 428–436. [Link]

-

Hartrampf, N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols, 15(4), 1338-1359. [Link]

-

Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182–189. [Link]

-

Eberle, A. N., & Bapst, J. P. (1987). Acid-catalyzed hydrolysis of peptide-amides in the solid state. Peptide Research, 1(4), 204-209. [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

Toniolo, C., & Crisma, M. (2005). C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis. Chirality, 17 Suppl, S129-35. [Link]

-

Steuer, C., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals (Basel), 18(1), 53. [Link]

-

Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]

-

Egelund, P. H., et al. (2022). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 24(13), 5143-5148. [Link]

-

Khan Academy. (2013, October 21). Peptide bonds: Formation and cleavage [Video]. YouTube. [Link]

-

Steinhardt, J., & Fugitt, C. H. (1942). catalyzed hydrolysis of amide and peptide bonds in proteins 1. Journal of Research of the National Bureau of Standards, 29(5), 315-327. [Link]

-

CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control [Video]. YouTube. [Link]

-

Palladino, P., & Stetsenko, D. A. (2021). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. [Link]

-

Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

Sources

- 1. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acid-catalyzed hydrolysis of peptide-amides in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptide.com [peptide.com]

Application Note: A Practical Guide to the HPLC-MS Analysis of Isovaline-Containing Peptides

Abstract

Isovaline (Iva), a non-proteinogenic Cα-tetrasubstituted amino acid, is a key component of many naturally occurring and synthetic peptides, including a class of peptide antibiotics known as "peptaibiotics".[1] Its unique structure, featuring a chiral center and an ethyl group at the alpha-carbon, introduces significant analytical challenges for characterization by conventional liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comprehensive overview of these challenges and presents field-proven protocols for the robust separation and confident identification of isovaline-containing peptides. We will delve into the causality behind experimental choices in both HPLC and mass spectrometry, offering detailed, step-by-step workflows designed for immediate application by researchers, scientists, and drug development professionals.

The Analytical Challenge of Isovaline

The primary difficulty in analyzing isovaline-containing peptides stems directly from its Cα,α-disubstituted (or Cα-tetrasubstituted) nature.[1] Unlike proteinogenic amino acids, which have a hydrogen atom at the alpha-carbon, isovaline's structure imparts significant steric hindrance and alters the chemical properties of the peptide backbone.

-

Impact on Chromatography: The bulky side chain of isovaline can influence peptide folding and its interaction with reversed-phase HPLC stationary phases.[2] This may lead to subtle shifts in retention time compared to peptides with isomeric residues like leucine or isoleucine, requiring highly optimized chromatographic gradients for effective resolution.[2][3]

-

Impact on Mass Spectrometry: The most profound challenge lies in tandem mass spectrometry (MS/MS).[4][5][6] Standard fragmentation techniques like Collision-Induced Dissociation (CID) rely on the "mobile proton" model, where a proton moves along the peptide backbone, inducing cleavage at the relatively weak amide bonds to produce characteristic b- and y-type fragment ions.[7][8] The absence of an α-proton and the steric bulk around the isovaline residue make the adjacent amide bonds significantly more resistant to this type of fragmentation. This results in MS/MS spectra that are often sparse, lacking a complete ion series and making de novo sequencing difficult or impossible with standard methods.

Optimized HPLC Separation Strategy

Achieving robust and reproducible separation is the first critical step. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for peptide analysis.[3][9][10] The key is to optimize the method to resolve peptides based on subtle differences in hydrophobicity and structure.[2]

Protocol 1: RP-HPLC Separation of Isovaline Peptides

This protocol is a robust starting point for analytical-scale separations.

-

Sample Preparation:

-

Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Centrifuge the sample at >12,000 x g for 5 minutes to remove any particulates.

-

Transfer the supernatant to an appropriate HPLC vial.

-

-

Instrumentation and Column:

-

HPLC System: A binary or quaternary UHPLC/HPLC system capable of accurate gradient formation.

-

Column: A high-quality C18 column (e.g., Waters BEH C18, Agilent Zorbax SB-C18) with dimensions of 2.1 x 100 mm and a particle size of 1.7-1.8 µm is recommended for high resolution.

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile (ACN).

-

Rationale: Formic acid is a volatile mobile phase modifier that acts as an ion-pairing agent, improving peak shape and providing a source of protons for efficient electrospray ionization (ESI) in positive ion mode.

-

-

Chromatographic Conditions:

-

A shallow gradient is often necessary to resolve peptides with subtle structural differences.[10]

-

| Parameter | Setting | Causality and Notes |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal linear velocity. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Injection Vol. | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |

| UV Detection | 214 nm & 280 nm | 214 nm for peptide backbone; 280 nm for aromatic residues (Trp, Tyr). |

| Gradient | See Table 1 | A shallow gradient provides the resolving power needed for isomeric peptides. |

Table 1: Example HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 5 |

| 30.0 | 45 |

| 32.0 | 95 |

| 35.0 | 95 |

| 35.1 | 5 |

| 40.0 | 5 |

Mass Spectrometry and Tandem MS (MS/MS) Analysis

Confident identification of isovaline requires careful optimization of the mass spectrometer parameters to overcome the fragmentation resistance. This section focuses on Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

Protocol 2: ESI-MS and MS/MS of Isovaline Peptides

-

Ion Source Parameters (Positive Ion Mode):

-

Rationale: Peptides readily accept protons in the acidic mobile phase, making positive ion mode the preferred method for detection.[11]

-

| Parameter | Typical Setting | Causality and Notes |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temp. | 120 - 150 °C | Assists in desolvation of droplets. |

| Desolvation Temp. | 350 - 450 °C | Crucial for removing solvent and generating gas-phase ions. |

| Gas Flow | Instrument Dependent | Optimize nebulizer and drying gases for stable signal. |

-

MS1 Scan Parameters:

-

Mass Range: 300 - 2000 m/z (adjust based on expected peptide mass).

-

Resolution: >60,000 (FWHM) to ensure accurate mass measurement for formula determination.

-

-

Tandem MS (MS/MS) Parameters:

-

Activation Method: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

-

Collision Energy: This is the most critical parameter. Use a stepped or ramped collision energy approach (e.g., normalized collision energy of 25, 30, 35).

-

Rationale: Because the amide bonds flanking the Iva residue are difficult to cleave, higher collision energy is often required. A stepped approach ensures that more labile bonds are fragmented at lower energies while providing sufficient energy to induce fragmentation at the Iva site.

-

Workflow and Data Interpretation

A systematic workflow ensures that all necessary data is collected and interpreted correctly.

Caption: High-level workflow for HPLC-MS analysis of isovaline peptides.

Interpreting the MS/MS Spectrum

The key to confirming the presence and position of isovaline is to recognize its unique fragmentation signature.

-

Fragmentation Gap: You will observe a gap in the b- or y-ion series corresponding to the Iva residue. Standard sequencing software may fail at this point.

-

Diagnostic Side-Chain Cleavage: At higher collision energies, fragmentation within the isovaline side chain can occur. The most common cleavage is the loss of the ethyl group (C2H5, mass = 29.039 Da), leading to a characteristic neutral loss from the precursor or fragment ions.

-

Imino-type Ions: Cleavage at the N-terminal side of the Iva residue can produce an immonium-like ion or a related fragment that helps pinpoint its location.

Caption: Fragmentation of a peptide at the isovaline (Iva) residue.

Conclusion

The analysis of isovaline-containing peptides requires a departure from standard "one-size-fits-all" proteomics workflows. By understanding the physicochemical impact of the Cα-tetrasubstituted structure, analysts can develop tailored methods. The keys to success are employing high-resolution RP-HPLC with shallow gradients for separation and utilizing stepped collision energy in the mass spectrometer to induce characteristic fragmentation patterns. Recognizing the resulting spectral gaps and diagnostic side-chain losses allows for the unambiguous identification and sequencing of these challenging but important biomolecules.

References

-

Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

-

Dongré, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1996). Influence of peptide composition, gas-phase basicity, and chemical modification on fragmentation efficiency: evidence for the mobile proton model. Journal of the American Chemical Society, 118(35), 8365-8374. [Link]

-

Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 663-675. [Link]

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

-

Sica, V. P., et al. (2017). In situ mass spectrometry monitoring of fungal cultures led to the identification of four peptaibols with a rare threonine residue. Journal of natural products, 80(4), 901-908. [Link]

-

Angel, T. E., et al. (2012). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Angewandte Chemie International Edition, 51(40), 9900-9918. [Link]

-

López-Vázquez, A., et al. (2020). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 21(11), 3847. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology, 386, 3-45. [Link]

-

Ji, H., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(28), 2945-2951. [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

KEMI, Prof. (2020). Fragmentation in mass spectrometry [Video]. YouTube. [Link]

-

De Zotti, M., et al. (2012). Isovaline in naturally occurring peptides: a nondestructive methodology for configurational assignment. Biopolymers, 98(1), 36-49. [Link]

-

Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492. [Link]

-

Marik, T., et al. (2020). Changes in Peptaibol Production of Trichoderma Species during In Vitro Antagonistic Interactions with Fungal Plant Pathogens. Toxins, 12(5), 312. [Link]

-

Kaur, H., et al. (2022). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. Analyst, 147(19), 4383-4393. [Link]

-

ResearchGate. (2016). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?. [Link]

-

Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the Amino Acid L-isovaline by Aqueous Alteration on CI and CM Meteorite Parent Bodies. Proceedings of the National Academy of Sciences of the United States of America, 106(14), 5487–5492. [Link]

-

Liu, Y., et al. (2023). Genome-Guided Metabolomic Profiling of Peptaibol-Producing Trichoderma. International Journal of Molecular Sciences, 24(13), 10795. [Link]

-

Evangelisti, L., et al. (2020). Gas‐Phase Conformational Map of the Amino Acid Isovaline. Chemistry – A European Journal, 26(48), 10886-10892. [Link]

-

El-Sayed, M., & Amso, Z. (2022). Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery. Advanced Drug Delivery Reviews, 186, 114322. [Link]

-

Marik, T., et al. (2020). Changes in Peptaibol Production of Trichoderma Species during In Vitro Antagonistic Interactions with Fungal Plant Pathogens. Toxins, 12(5), 312. [Link]

-

JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry [Video]. [Link]

Sources

- 1. Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for Manual and Automated Synthesis with N-Fmoc-DL-Isovaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, constrained conformations, and novel biological activities. Among these, Cα-tetrasubstituted α-amino acids such as isovaline (Iva) are of significant interest. This document provides a comprehensive guide to the manual and automated solid-phase peptide synthesis (SPPS) of peptides containing N-Fmoc-DL-isovaline. We delve into the underlying chemical principles, provide detailed, field-tested protocols, and address the unique challenges posed by the steric hindrance of isovaline. These application notes are designed to equip researchers with the necessary knowledge to successfully synthesize isovaline-containing peptides with high purity and yield.

Introduction: The Significance of Isovaline in Peptide Chemistry

Isovaline (Iva), a non-proteinogenic amino acid, is a structural analog of valine with a methyl group at the α-carbon, rendering it a Cα-tetrasubstituted amino acid.[1] This unique structural feature imparts significant conformational constraints on the peptide backbone, promoting helical secondary structures.[1] The incorporation of isovaline into peptide therapeutics can lead to increased resistance to enzymatic degradation, a critical attribute for enhancing in vivo half-life and bioavailability.[2]

The primary challenge in the synthesis of isovaline-containing peptides lies in the steric hindrance around the α-carbon, which can significantly impede the efficiency of both the coupling and deprotection steps in standard SPPS protocols.[3][4] This necessitates the optimization of reaction conditions, including the choice of coupling reagents, reaction times, and deprotection strategies, to achieve high-yield and high-purity synthesis.

This guide provides detailed protocols for both manual and automated synthesis, addressing these challenges directly and offering rationales for the recommended procedures.

Properties of N-Fmoc-DL-Isovaline

A thorough understanding of the physicochemical properties of the building block is crucial for successful synthesis.

| Property | Description | Significance in SPPS |

| Chemical Formula | C20H21NO4 | - |

| Molecular Weight | 339.39 g/mol | Important for calculating reagent molarities. |

| Appearance | White to off-white powder | Visual confirmation of material quality. |

| Solubility | Generally soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5] Sparingly soluble in water.[5] | Ensures efficient delivery to the reaction site. Poor solubility can lead to incomplete reactions. |

| Steric Hindrance | High, due to the Cα-tetrasubstituted nature. | This is the primary challenge, affecting coupling and deprotection kinetics. |

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Fmoc-DL-Isovaline

Manual SPPS offers a high degree of control and is particularly useful for optimizing the incorporation of challenging residues like isovaline. The following protocol is based on the widely adopted Fmoc/tBu strategy.[3]

Workflow for Manual SPPS

Caption: Automated SPPS cycle with modifications for N-Fmoc-DL-isovaline.

Key Parameter Modifications for Automated Synthesizers

The following table outlines recommended modifications to standard automated SPPS protocols when incorporating N-Fmoc-DL-isovaline.

| Parameter | Standard Protocol | Recommended Protocol for Isovaline | Rationale |

| Coupling Time | 30-60 minutes | 2-4 hours, or a "double coupling" cycle | To overcome the slow reaction kinetics due to steric hindrance and ensure complete acylation. [3] |

| Reagent Equivalents | 3-5 eq. | 5-10 eq. | A higher concentration of reactants drives the equilibrium towards product formation. |

| Coupling Reagent | HBTU/DIC | HATU/HCTU/PyAOP | These reagents are more reactive and efficient for coupling sterically hindered amino acids. [6][7] |

| Deprotection Time | 5-10 minutes | 2 x 10-15 minutes | To ensure complete removal of the Fmoc group, which can be sterically shielded. |

| Solvent | DMF | NMP or DMF/DMSO mixtures | NMP can be a better solvent for aggregating sequences, and DMSO can disrupt secondary structures that may hinder synthesis. [8][9] |

Purification and Characterization

Post-synthesis, the crude peptide requires purification and characterization to ensure the desired product has been obtained.

Purification by Reverse-Phase HPLC (RP-HPLC)

-

Column: A C18 stationary phase is typically used. For very hydrophobic peptides, a C4 or C8 column may be more suitable. [10]* Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide and must be optimized empirically.

-

Detection: UV absorbance at 214 nm and 280 nm.

Characterization by Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. [11]* Analysis: The observed mass should correspond to the calculated theoretical mass of the desired peptide sequence. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. [12]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | Insufficient coupling time or reagent concentration. Inefficient coupling reagent. | Increase coupling time, use a double coupling protocol, increase reagent equivalents, and switch to a more potent coupling reagent like HATU. |

| Incomplete Fmoc Deprotection | Insufficient deprotection time due to steric hindrance. | Increase the deprotection time or perform a double deprotection. |

| Peptide Aggregation | Formation of secondary structures on the resin. | Use a solvent mixture like NMP or DMF/DMSO. Consider synthesis at an elevated temperature. |

| Deletion Sequences | Incomplete coupling followed by successful coupling of the next residue. | Ensure complete coupling at each step using monitoring techniques and optimized protocols. Implement a capping step. |

Conclusion

The synthesis of peptides containing N-Fmoc-DL-isovaline presents unique but manageable challenges. By understanding the impact of its steric hindrance and implementing the optimized protocols detailed in this guide, researchers can successfully incorporate this valuable non-proteinogenic amino acid into their peptide sequences. The use of potent coupling reagents, extended reaction times, and rigorous monitoring are key to achieving high-yield and high-purity synthesis of these modified peptides, thereby enabling the exploration of their full therapeutic potential.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 4, 2026.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved February 4, 2026.

-

Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved February 4, 2026, from [Link]

- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved February 4, 2026.

-

Yoshizawa, T., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Retrieved February 4, 2026, from [Link]

-

PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Retrieved February 4, 2026, from [Link]

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 4, 2026.

- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved February 4, 2026.

- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 4, 2026.

-

PubMed. (n.d.). Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment. Retrieved February 4, 2026, from [Link]

-

PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved February 4, 2026, from [Link]

- (n.d.). Solvents for Solid Phase Peptide Synthesis.

-

PMC - NIH. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved February 4, 2026, from [Link]

-

PubMed. (n.d.). HPLC and PDMS analysis of cleavage products aid in the design of small, stable ANP analogues. Retrieved February 4, 2026, from [Link]

-

PubMed. (n.d.). Automated Solid-Phase Peptide Synthesis. Retrieved February 4, 2026, from [Link]

-

YouTube. (2022, September 30). HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. Retrieved February 4, 2026, from [Link]

- (2022, November 2). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 4, 2026, from [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 4, 2026, from [Link]

-

PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved February 4, 2026, from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 4, 2026, from [Link]

-

PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). A liquid chromatography high-resolution mass spectrometry in vitro assay to assess metabolism at the injection site of subcutaneously administered therapeutic peptides. Retrieved February 4, 2026, from [Link]

-

ChemRxiv. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved February 4, 2026, from [Link]

- (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- (2017, August 23). Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry.

-

ResearchGate. (2025, August 6). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Retrieved February 4, 2026, from [Link]

-

PubMed. (n.d.). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Retrieved February 4, 2026, from [Link]

-

Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved February 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved February 4, 2026, from [Link]

- (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.

-

ResearchGate. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin | Request PDF. Retrieved February 4, 2026, from [Link]

- (n.d.).

Sources

- 1. Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijsra.net [ijsra.net]

- 12. chromatographytoday.com [chromatographytoday.com]

Troubleshooting & Optimization

Technical Support Center: Strategies to Minimize Aggregation of Isovaline-Containing Peptides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with isovaline-containing peptides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the unique challenges associated of isovaline-induced peptide aggregation.

Introduction: The Isovaline Challenge

Isovaline (Iva), a non-proteinogenic Cα-tetrasubstituted amino acid, is a valuable building block in peptide chemistry. Its unique structure, featuring two methyl groups at the alpha-carbon, imparts significant conformational constraints on the peptide backbone, often promoting helical structures.[1][2] While this property is advantageous for designing peptides with enhanced stability and specific secondary structures, it also presents a significant challenge: a heightened propensity for aggregation.

This guide is designed to provide you with a comprehensive understanding of the mechanisms behind isovaline-induced aggregation and to equip you with effective strategies to minimize this phenomenon throughout your experimental workflow, from synthesis to final formulation.

Frequently Asked Questions (FAQs)

Q1: Why do isovaline-containing peptides have a higher tendency to aggregate?

A1: The aggregation of isovaline-containing peptides is primarily driven by a combination of factors stemming from its unique structure:

-

Steric Hindrance and Conformational Rigidity: The two methyl groups at the Cα position of isovaline restrict the rotational freedom of the peptide backbone. This rigidity can favor the adoption of specific, self-complementary structures that can stack and aggregate.

-

Increased Hydrophobicity: The ethyl side chain of isovaline contributes to the overall hydrophobicity of the peptide, which can drive intermolecular association to minimize contact with aqueous environments.[3][4]

-

Promotion of β-sheet Structures: While isovaline can induce helical conformations, under certain conditions, the conformational rigidity can also facilitate the formation of aggregation-prone β-sheet structures. These extended structures can readily stack via intermolecular hydrogen bonds, leading to insoluble aggregates.[5]

Q2: At what stages of my workflow is aggregation most likely to occur?

A2: Aggregation of isovaline-containing peptides can occur at multiple stages:

-

Solid-Phase Peptide Synthesis (SPPS): During chain elongation, the growing peptide can fold and aggregate on the resin, leading to incomplete reactions and difficult synthesis.[6][7]

-

Cleavage and Deprotection: The harsh acidic conditions of cleavage (e.g., with TFA) can protonate the peptide, and subsequent removal of the acid can lead to a rapid change in solubility and pH, triggering aggregation.

-

Purification (HPLC): During HPLC, the peptide is exposed to different solvent environments. As the concentration of the organic solvent changes, the peptide may precipitate on the column or during fraction collection.[8][9]

-

Lyophilization and Reconstitution: The process of freeze-drying and subsequent re-dissolving can be a critical point for aggregation, especially if the peptide has poor solubility in the chosen solvent.[10][11]

-

Storage: Peptides stored in solution, even when frozen, can slowly aggregate over time.[12][13]

Q3: Can the stereochemistry of isovaline (D- vs. L-) affect aggregation?

A3: Yes, the stereochemistry can influence the peptide's conformational preferences and, consequently, its aggregation behavior. While both D- and L-isovaline impose significant steric constraints, the specific handedness of the induced secondary structure will differ. The impact on aggregation will be sequence-dependent, but it is a factor to consider, especially in peptides containing multiple chiral centers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Poor solubility of the lyophilized peptide.

Question: I have my lyophilized isovaline-containing peptide, but it won't dissolve in my aqueous buffer. What should I do?

Answer: This is a common issue due to the often hydrophobic nature of these peptides. Here is a systematic approach to solubilization:

-

Start with a Small-Scale Test: Always test the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch.[10][11]

-

Assess the Peptide's Net Charge:

-

Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1% ammonium hydroxide, then dilute with your desired buffer.

-